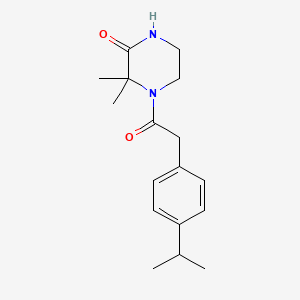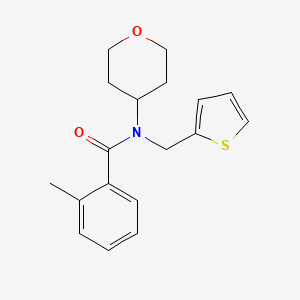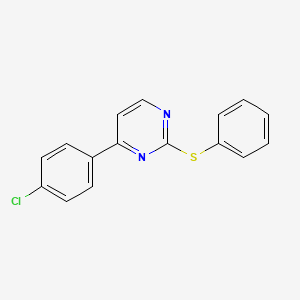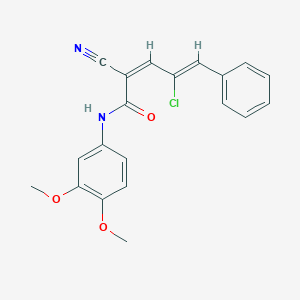
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that belongs to the class of tetrazole-based urea derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
Research on related urea derivatives has demonstrated their potential in antimicrobial and anticancer applications. For instance, the synthesis and characterization of novel imidazole ureas containing dioxaphospholanes showed antimicrobial activity, indicating the potential of urea compounds in combating microbial infections (V. Rani et al., 2014). Additionally, unsymmetrical 1,3-disubstituted ureas were synthesized and evaluated for their enzyme inhibition and anticancer properties, revealing that certain urea derivatives can serve as promising anticancer agents (Sana Mustafa et al., 2014).
Nonlinear Optical Properties
Urea derivatives have also been investigated for their nonlinear optical (NLO) properties. Studies on bis-chalcone derivatives doped polymer revealed significant SHG conversion efficiencies and high hyperpolarizabilities, suggesting their utility in NLO applications (S. Shettigar et al., 2006).
Corrosion Inhibition
The corrosion behavior of mild steel in acidic solutions was examined with urea derivatives as inhibitors, demonstrating their efficacy in protecting against corrosion. This highlights the potential of urea compounds in industrial applications where corrosion resistance is crucial (M. Bahrami et al., 2012).
Environmental Stability
Photodegradation and hydrolysis studies of substituted urea pesticides in water were conducted to assess their environmental stability and degradation patterns. These studies are essential for understanding the environmental impact and safety of urea-based compounds (G. Gatidou et al., 2011).
properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-27-14-7-5-13(6-8-14)25-17(22-23-24-25)11-20-19(26)21-12-9-15(28-2)18(30-4)16(10-12)29-3/h5-10H,11H2,1-4H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPOLRIILJRDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2932143.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)
![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)



![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride](/img/structure/B2932152.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2932153.png)